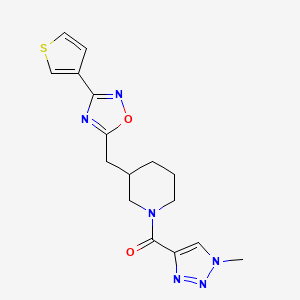![molecular formula C19H20F2N6O2S B2993649 2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-65-8](/img/structure/B2993649.png)
2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a compound that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of methyl iodide in DMF under basic conditions (Cesium carbonate) with N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine . The N-methylation results in N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . This is critical for FLT3 and CDK inhibition .Aplicaciones Científicas De Investigación
Quinoxalines and Pyrimidines in Medicinal Chemistry Quinoxalines, including benzopyrazines, are heterocyclic compounds that have found applications as dyes, pharmaceuticals, and antibiotics, such as echinomycin, levomycin, and actinoleutin. These compounds, due to their structural diversity, have been explored for antitumoral properties and as catalyst ligands in various chemical reactions. The synthesis and functionalization of quinoxaline derivatives demonstrate their potential in creating novel compounds with significant medicinal properties (Aastha Pareek & Dharma Kishor, 2015).
Heterocyclic Compounds in CNS Drug Development Research has identified functional chemical groups in heterocycles, such as nitrogen (N), sulfur (S), and oxygen (O), as potential leads for the synthesis of compounds with central nervous system (CNS) activity. These compounds are critical in developing new medications for CNS disorders, underscoring the importance of heterocyclic chemistry in medicinal applications (S. Saganuwan, 2017).
Optoelectronic Applications of Quinazolines and Pyrimidines Quinazolines and pyrimidines have been extensively studied for their applications in electronic devices, highlighting their role beyond pharmaceuticals. These compounds are integral to developing luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The synthesis of polysubstituted quinazolines and their electroluminescent properties emphasize the broad utility of these heterocycles in optoelectronic materials (G. Lipunova et al., 2018).
Antibacterial and Antifungal Properties of Phenothiazines Phenothiazine derivatives have been recognized for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. The chemical modifications of the phenothiazine core have led to compounds with significant biological activities, demonstrating the potential of heterocyclic compounds in addressing a wide range of diseases (K. Pluta et al., 2011).
Pyrazolo[1,5-a]pyrimidines in Drug Discovery The pyrazolo[1,5-a]pyrimidine scaffold is notable for its broad range of medicinal properties, including anticancer and anti-inflammatory effects. The structural versatility and biological activity of this heterocycle underscore its importance in drug discovery and the potential for further exploration to develop new therapeutic agents (S. Cherukupalli et al., 2017).
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, which are part of the compound’s structure, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia .
Mode of Action
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . These are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological applications, affecting various biochemical pathways .
Pharmacokinetics
It is known that synthetic approaches applied in preparing selected fda approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored . Special attention has been given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
Result of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
It is known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2,4-difluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-30-19-24-16(26-6-8-29-9-7-26)14-11-23-27(17(14)25-19)5-4-22-18(28)13-3-2-12(20)10-15(13)21/h2-3,10-11H,4-9H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSOXQBECQDWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2993566.png)

![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2993570.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)


![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2993579.png)




![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2993587.png)
